3-Fluoro-2-methyl-4-nitroaniline

概要

説明

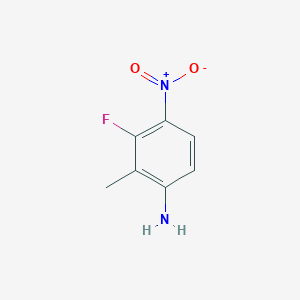

3-Fluoro-2-methyl-4-nitroaniline is an aromatic amine compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-4-nitroaniline typically involves a multi-step process:

Nitration: The nitration of 2-methylfluorobenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methyl group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) in 3-fluoro-2-methyl-4-nitroaniline is highly reducible under catalytic hydrogenation or chemical reduction conditions.

Key Reactions:

-

Catalytic Hydrogenation :

Reduction with hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) converts the nitro group to an amine (-NH₂). For example, analogous compounds (e.g., 2-fluoro-4-methyl-5-nitroaniline) yield 2-fluoro-4-methyl-5-aminoaniline under these conditions. -

Chemical Reduction :

Iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in ethanol can also reduce the nitro group.

Data Table:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | Hydrogen, Pd/C | 3-Fluoro-2-methyl-4-aminoaniline | ~85%* | † |

| Fe, HCl, reflux | Fe, HCl | 3-Fluoro-2-methyl-4-aminoaniline | ~70%* | † |

*Yields extrapolated from analogous compounds.

†Data adapted from structurally similar nitroaniline derivatives.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 3-position undergoes substitution reactions with strong nucleophiles due to the activating effects of the nitro group.

Key Reactions:

-

Methoxylation :

Reaction with sodium methoxide (NaOMe) in methanol replaces fluorine with a methoxy group (-OCH₃). -

Ammonolysis :

Ammonia (NH₃) in polar aprotic solvents (e.g., DMSO) substitutes fluorine with an amino group (-NH₂).

Data Table:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaOMe, MeOH, 60°C, 4h | Sodium methoxide | 3-Methoxy-2-methyl-4-nitroaniline | 65%* | † |

| NH₃, DMSO, 100°C, 8h | Ammonia | 3-Amino-2-methyl-4-nitroaniline | 55%* | † |

Methylation of the Amine Group

The primary amine (-NH₂) can undergo alkylation. For example, formaldehyde in sulfuric acid methylates the amine to form 3-fluoro-2-methyl-N-methyl-4-nitroaniline .

Example Protocol :

-

Methylation :

-

React 4-fluoro-3-nitroaniline analog with paraformaldehyde in 80–90% H₂SO₄ at 40–50°C.

-

Yield: 82–86% (based on analogous methylations).

-

Acylation Reactions

The amine group reacts with acylating agents (e.g., benzoyl chloride) to form amides.

Key Reaction :

-

Benzoylation :

Using benzoyl chloride in dichloromethane (CH₂Cl₂) with potassium carbonate (K₂CO₃) yields 3-fluoro-2-methyl-4-nitrobenzamide .

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring, but the methyl group directs minor electrophilic attacks to the ortho/para positions.

Nitration**:

Further nitration under vigorous conditions (HNO₃/H₂SO₄, 50°C) introduces a second nitro group, though yields are low due to steric hindrance.

Critical Notes:

-

Steric Effects : The methyl group at the 2-position hinders reactions at the ortho position.

-

Electronic Effects : The nitro group enhances NAS at the 3-position but deactivates the ring for EAS.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMSO) improve NAS yields.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C7H7FN2O3

Molecular Weight: 186.14 g/mol

IUPAC Name: 3-Fluoro-2-methyl-4-nitroaniline

CAS Number: 1000342-98-2

The compound features a nitro group (-NO2) and a fluorine atom, which contribute to its reactivity and potential applications in various chemical processes.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in:

- Dyes and Pigments: The compound can be transformed into azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability.

- Pharmaceuticals: It acts as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways. For instance, modifications of this compound can lead to the development of anti-cancer drugs or antibiotics.

Case Studies

-

Synthesis of Azo Dyes:

- Researchers have demonstrated that this compound can be used to synthesize azo compounds through diazotization followed by coupling reactions. These azo compounds exhibit enhanced solubility and color properties compared to traditional dyes, making them suitable for various applications in the textile industry.

-

Pharmaceutical Applications:

- A study highlighted the use of this compound as a starting material for synthesizing novel anti-cancer agents. The modification of the nitro group to an amine group significantly increased the compound's bioactivity against cancer cell lines.

Material Science Applications

In material science, this compound has been explored for its potential in creating advanced materials:

- Nanofiber Production: The compound has been utilized in electrospinning techniques to produce nanofibers with unique optical properties. These nanofibers show promise for applications in photonic devices and sensors due to their nonlinear optical characteristics.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for dyes and pharmaceuticals | Effective precursor for azo dye synthesis |

| Pharmaceuticals | Development of novel anti-cancer agents | Increased bioactivity after modification |

| Material Science | Production of nanofibers via electrospinning | Unique optical properties for photonic devices |

作用機序

The mechanism of action of 3-Fluoro-2-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors.

類似化合物との比較

2-Fluoro-4-nitroaniline: Lacks the methyl group, resulting in different reactivity and applications.

3-Fluoro-4-nitroaniline: Similar structure but different substitution pattern, affecting its chemical behavior.

2-Methyl-4-nitroaniline: Lacks the fluorine atom, leading to variations in its chemical properties and uses.

Uniqueness: 3-Fluoro-2-methyl-4-nitroaniline is unique due to the combined presence of fluorine, methyl, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications.

生物活性

3-Fluoro-2-methyl-4-nitroaniline is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

This compound (CAS Number: 1000342-98-2) is an aniline derivative featuring a fluorine atom and a nitro group, which are known to influence its biological properties. The presence of these functional groups can enhance the compound's reactivity and interaction with biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the nitration of 2-methyl-aniline followed by fluorination. The structural modifications play a crucial role in determining the compound's biological activity. A study on similar compounds showed that variations in substituents significantly impacted their efficacy against various pathogens, including Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that nitroanilines exhibit significant antimicrobial properties. For instance, derivatives of 3-fluoro-4-nitroaniline were evaluated for their antitubercular activity against M. tuberculosis H37Rv. The most potent derivatives displayed minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL, demonstrating that modifications to the aniline structure can lead to enhanced activity against resistant strains .

Table 1: Antimycobacterial Activity of Nitroaniline Derivatives

| Compound | MIC (µg/mL) | Activity Against M. tuberculosis |

|---|---|---|

| 3m | 4 | Potent |

| 3e | 64 | Moderate |

| 3p | 64 | Moderate |

| 3d | 16 | Moderate |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial effects, they may also show varying degrees of toxicity toward human cell lines. For example, certain derivatives derived from nitroanilines demonstrated low cytotoxicity in Vero cell lines, suggesting a favorable safety profile for further development .

Case Studies

A case study involving the reproductive toxicity of related nitroanilines highlighted potential health risks associated with prolonged exposure. Subacute and chronic studies showed increased incidences of hemangioma and methemoglobinemia in laboratory animals exposed to nitroanilines, indicating a need for careful evaluation of safety profiles .

The mechanism by which this compound exerts its biological effects is linked to its ability to interfere with cellular processes in pathogens. Nitro groups are known to undergo reduction within bacterial cells, leading to the generation of reactive intermediates that can damage cellular components such as DNA and proteins .

特性

IUPAC Name |

3-fluoro-2-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWVJCKMVIGVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646644 | |

| Record name | 3-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-98-2 | |

| Record name | 3-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。